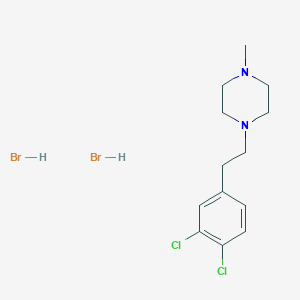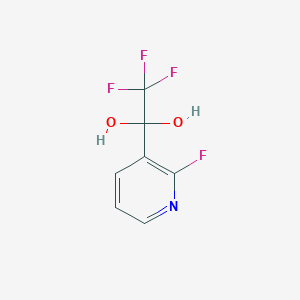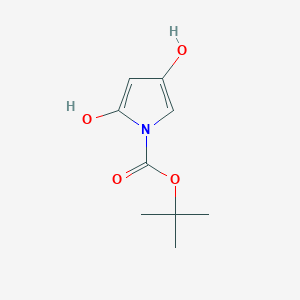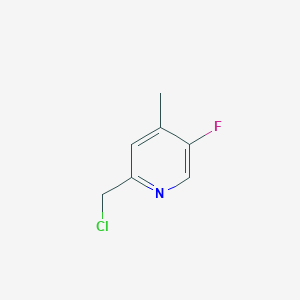
2-(Chloromethyl)-5-fluoro-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-fluoro-4-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoro-4-methylpyridine typically involves the chloromethylation of 5-fluoro-4-methylpyridine. One common method includes the reaction of 5-fluoro-4-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-fluoro-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-fluoro-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in studies of enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-fluoro-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
2-(Chloromethyl)-5-methylpyridine: Substituted with a methyl group instead of a fluorine atom, affecting its chemical behavior and applications.
2-(Chloromethyl)-5-fluoropyridine: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Uniqueness
2-(Chloromethyl)-5-fluoro-4-methylpyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H7ClFN |
|---|---|
Poids moléculaire |
159.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3 |
Clé InChI |
PPIUGFGRGHZSTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
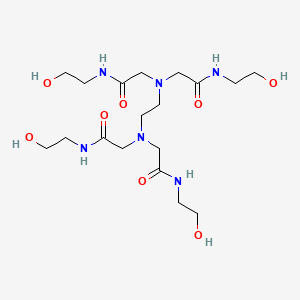
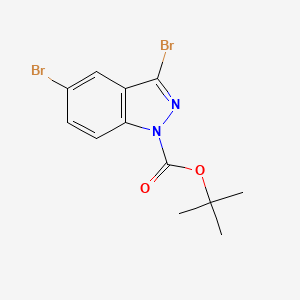

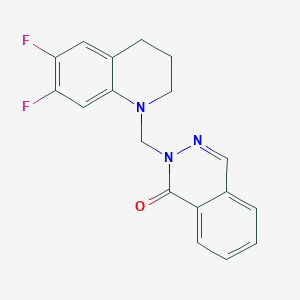
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)

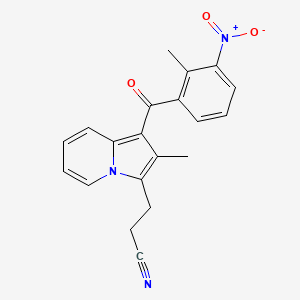
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
